Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

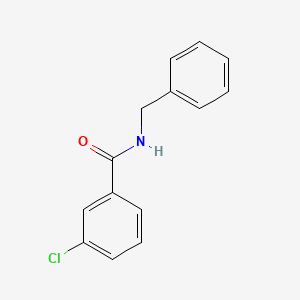

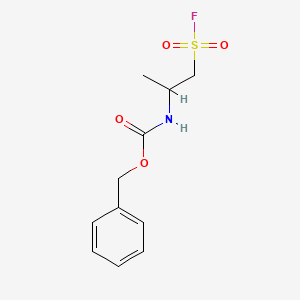

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molecular weight of 275.3 . The compound is used for research purposes.

Molecular Structure Analysis

The InChI code for Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is 1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.科学研究应用

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the process of Nitrogen Functionalization with N (Fluorosulfonyl)carbamates . This process involves the formation of carbon-nitrogen bonds with ammonia or its equivalent, which has been a major research field in organic chemistry .

Methods of Application or Experimental Procedures

The process involves the use of N (Fluorosulfonyl)carbamates as a new class of aminating reagents . These reagents have shown higher reactivity than conventional sulfonimides and also enable facile deprotection .

Results or Outcomes

The use of N (Fluorosulfonyl)carbamates has led to the discovery and application of new ammonia equivalents which suit modern catalytic synthesis . This has opened up new possibilities in the field of organic chemistry .

2. Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates . This process offers an intuitive synthetic approach to the synthesis of 1,2-amino alcohols .

Methods of Application or Experimental Procedures

The process involves the intermolecular oxyamination of alkenes . This process is of monumental importance in the synthesis of 1,2-amino alcohols .

Results or Outcomes

The use of N (Fluorosulfonyl)carbamates in the oxyamination of alkenes has led to the development of new methods for the synthesis of 1,2-amino alcohols . This has expanded the possibilities in the field of organic chemistry .

3. Carbamate Synthesis by Amination (Carboxylation) or Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the synthesis of carbamates by amination (carboxylation) or rearrangement . This process is important in the production of carbamates, which are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .

Methods of Application or Experimental Procedures

The process involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Results or Outcomes

The use of this method has led to an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

4. Hofmann Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .

Methods of Application or Experimental Procedures

The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .

Results or Outcomes

The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .

5. Direct Conversion of Low-Concentration CO2 into Carbamates

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the direct conversion of low-concentration CO2 into carbamates . This process is important in the production of carbamates, which are used in a wide range of applications .

Methods of Application or Experimental Procedures

The process involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

Results or Outcomes

The use of this method has led to the development of an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

6. Hofmann Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .

Methods of Application or Experimental Procedures

The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .

Results or Outcomes

The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .

属性

IUPAC Name |

benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULYPZWRNSWJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)